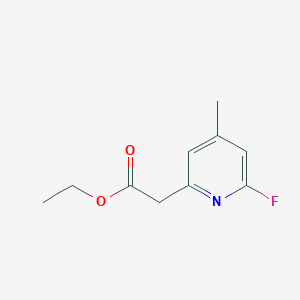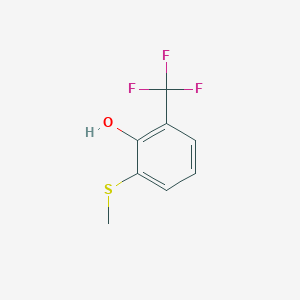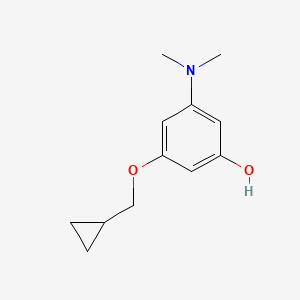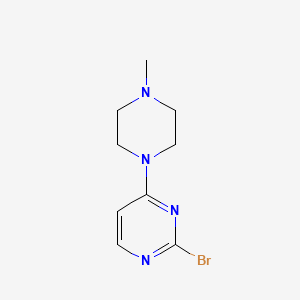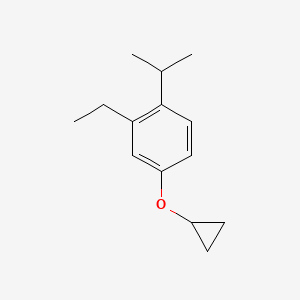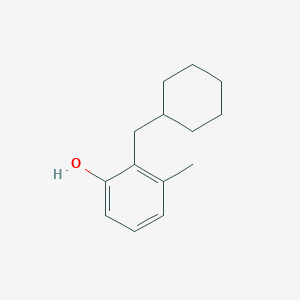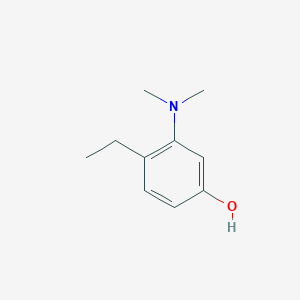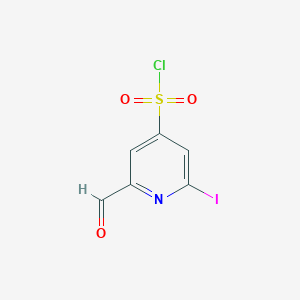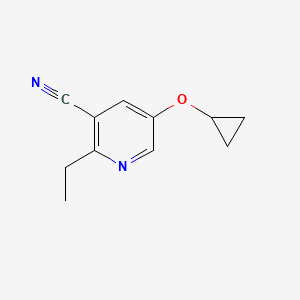
5-Cyclopropoxy-2-ethylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-ethylnicotinonitrile is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a nicotinonitrile core. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-2-ethylnicotinonitrile typically involves the use of specific reagents and conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation of this compound may involve the use of organoboron reagents, palladium catalysts, and appropriate solvents under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
5-Cyclopropoxy-2-ethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-2-ethylnicotinonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 5-Cyclopropoxy-2-ethylnicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can interact with enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways involved are subjects of current research.
Comparación Con Compuestos Similares
5-Cyclopropoxy-2-ethylnicotinonitrile can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in the position of the cyclopropoxy and ethyl groups
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-2-11-8(6-12)5-10(7-13-11)14-9-3-4-9/h5,7,9H,2-4H2,1H3 |
Clave InChI |
AUXCXWJEUJBULT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=N1)OC2CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


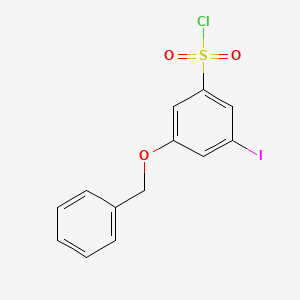
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
